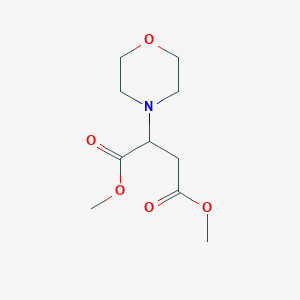

Dimethyl 2-morpholin-4-ylbutanedioate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dimethyl 2-morpholin-4-ylbutanedioate (DMBD) is a chemical compound with a wide range of applications in scientific research. It is a colorless, odorless, and water-soluble compound, and is considered to be non-toxic and non-flammable. DMBD is used as a reagent and catalyst in several chemical reactions, and has been extensively studied for its biochemical and physiological effects.

科学的研究の応用

- Noteworthy : DMP does not participate in solid electrolyte interface formation, making it a promising non-consumable electrolyte additive .

Lithium Metal Batteries (LMB) Electrolyte Additive

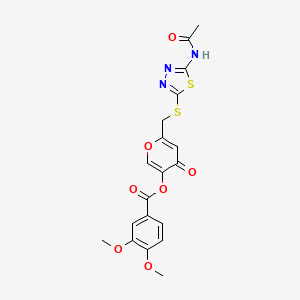

Thiophene Derivatives Synthesis

作用機序

Target of Action

It is believed that the compound may interact with theNuclear factor erythroid-derived 2-related factor (Nrf2) . Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and provides protection against oxidative damage triggered by injury and inflammation .

Mode of Action

Dimethyl 2-morpholin-4-ylbutanedioate is thought to degrade into its active metabolite, monomethyl fumarate (MMF). Both the parent compound and MMF are believed to up-regulate the Nrf2 pathway . This activation leads to an anti-inflammatory immune response due to type II myeloid cell and Th2 cell differentiation and neuroprotection .

Biochemical Pathways

The compound’s action involves both Nrf2-dependent and independent pathways . The activation of these pathways leads to changes in peripheral immune cell composition and function, alteration in CNS cell-specific functions, and effects on the blood-brain barrier .

Pharmacokinetics

It is known that after oral intake, similar compounds are mostly hydrolyzed in the small intestine .

Result of Action

The activation of the Nrf2 pathway by Dimethyl 2-morpholin-4-ylbutanedioate and its metabolite MMF leads to a decrease in the number of lymphocytes due to apoptosis . This results in an anti-inflammatory immune response, neuroprotection, and changes in peripheral immune cell composition and function .

特性

IUPAC Name |

dimethyl 2-morpholin-4-ylbutanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-14-9(12)7-8(10(13)15-2)11-3-5-16-6-4-11/h8H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARVIASYJDUUECD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)OC)N1CCOCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2-morpholinosuccinate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-carbamoylbicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2395964.png)

![3-Cyclopropyl-6-[(1-pyrazin-2-ylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2395965.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2395967.png)

![7-Ethyl-1,3-dimethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2395970.png)

![5-Cyclopentylsulfanyl-7-(3-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2395971.png)

![Benzo[d]thiazol-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone](/img/structure/B2395973.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2395977.png)

![(Z)-3-[2-(N-Acetyl-3-chloroanilino)-1,3-thiazol-4-yl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2395978.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-methylquinolin-2-yl)thio)acetamide](/img/structure/B2395979.png)